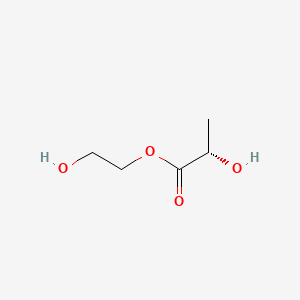
2-hydroxyethyl (2S)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl (2S)-2-hydroxypropanoate can be synthesized through the esterification of lactic acid with ethylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:
Lactic Acid+Ethylene Glycol→2-Hydroxyethyl (2S)-2-hydroxypropanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl (2S)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Forms esters and ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl (2S)-2-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Serves as a substrate in enzymatic reactions and metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxyethyl (2S)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other essential biomolecules. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
2-Hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.
Ethylene glycol: A precursor in the synthesis of various esters and polymers.
Uniqueness
2-Hydroxyethyl (2S)-2-hydroxypropanoate is unique due to its dual functionality, possessing both hydroxyl and ester groups. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications. Its biocompatibility and biodegradability further enhance its appeal in medical and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for innovative uses and further advancements in related fields.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2-hydroxyethyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C5H10O4/c1-4(7)5(8)9-3-2-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
YVOWOLLEVWDWOH-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCCO)O |
SMILES canónico |
CC(C(=O)OCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


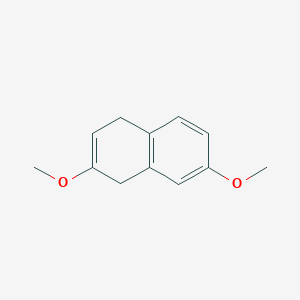
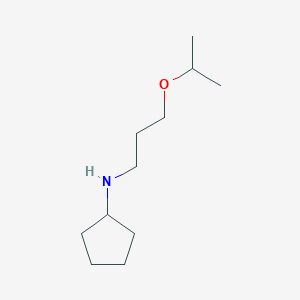
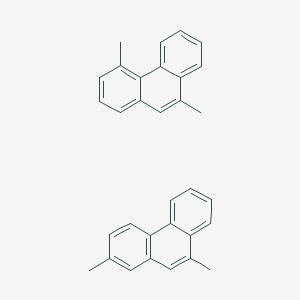


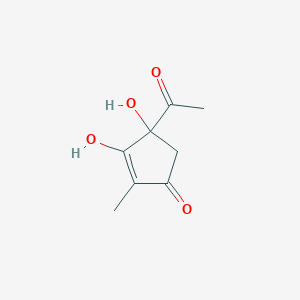


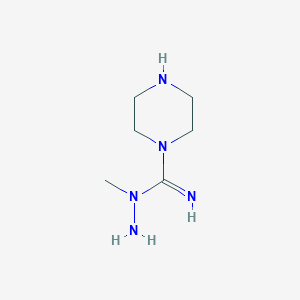
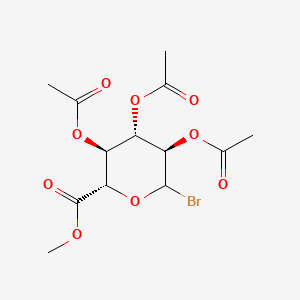
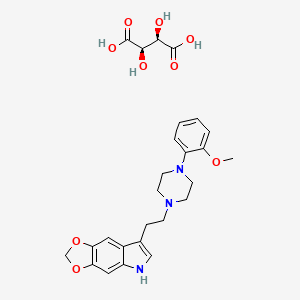
![1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one](/img/structure/B13814929.png)
![(1-methylcyclopentyl) (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13814931.png)

